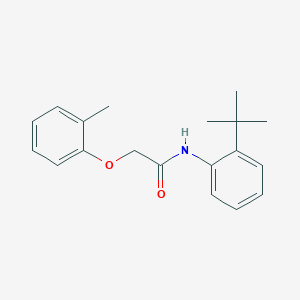![molecular formula C11H14ClN3O3 B5750971 2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide](/img/structure/B5750971.png)
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide
Vue d'ensemble
Description
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CLEN, and it has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of CLEN is not fully understood. However, studies have suggested that CLEN inhibits the activity of various enzymes involved in cancer cell growth and inflammation. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress in cancer cells.
Biochemical and Physiological Effects:
CLEN has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, inducible nitric oxide synthase, and matrix metalloproteinases. CLEN has also been found to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, CLEN has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. Additionally, CLEN has been found to have low toxicity, making it safe for use in cell culture and animal experiments. However, one of the limitations of using CLEN in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN.
Orientations Futures
There are several future directions for the research of CLEN. One of the areas that require further investigation is the mechanism of action of CLEN. More research is needed to determine the specific enzymes and pathways that CLEN targets. Additionally, more research is needed to determine the optimal dosage and treatment duration of CLEN. Further studies are also needed to explore the potential applications of CLEN in the treatment of inflammatory diseases and other medical conditions.
Conclusion:
In conclusion, CLEN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The synthesis of CLEN has been optimized to yield high purity and yield. CLEN has been found to have potential applications in cancer research and the treatment of inflammatory diseases. The mechanism of action of CLEN is not fully understood, but studies have suggested that it inhibits the activity of various enzymes involved in cancer cell growth and inflammation. CLEN has various biochemical and physiological effects, including the inhibition of enzymes and induction of apoptosis. One of the advantages of using CLEN in lab experiments is that it is relatively easy to synthesize and purify. However, more research is needed to determine the optimal dosage and treatment duration of CLEN and its mechanism of action.
Applications De Recherche Scientifique
CLEN has been found to have potential applications in various scientific research areas. One of the most significant applications of CLEN is in cancer research. Studies have shown that CLEN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-N-[2-(dimethylamino)ethyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-14(2)6-5-13-11(16)9-7-8(15(17)18)3-4-10(9)12/h3-4,7H,5-6H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKIUJOPLITFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)
![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)
![N'-[(3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5750980.png)
![5-methyl-9-(4-morpholinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5750986.png)